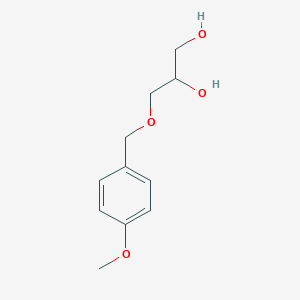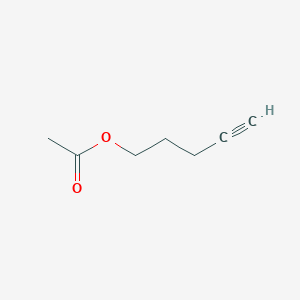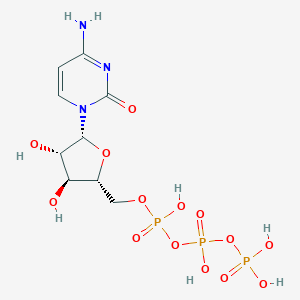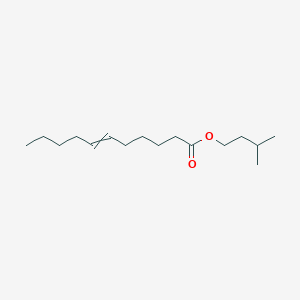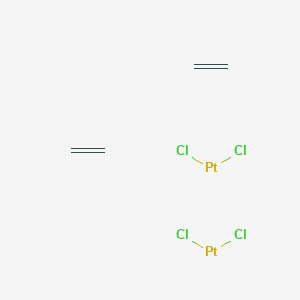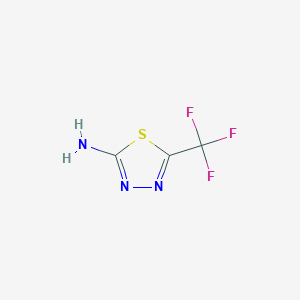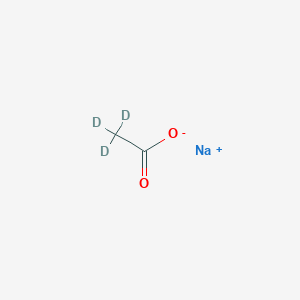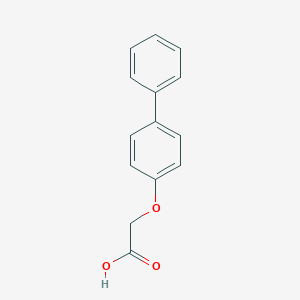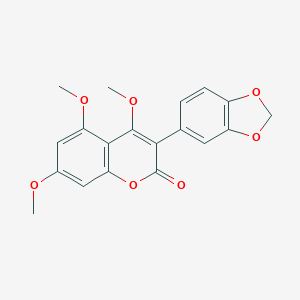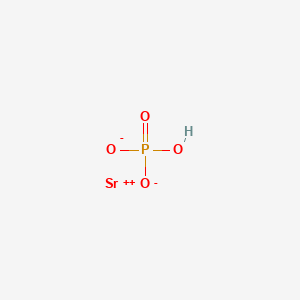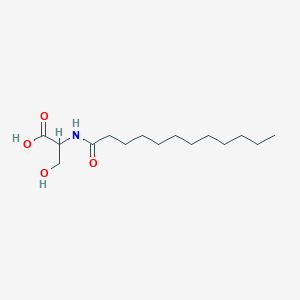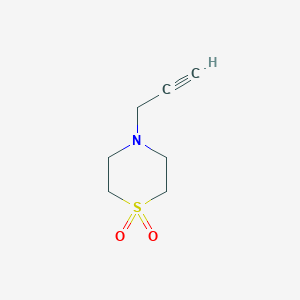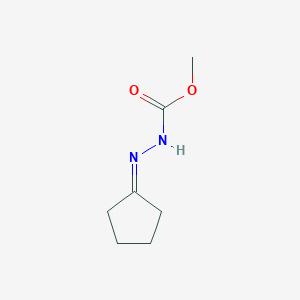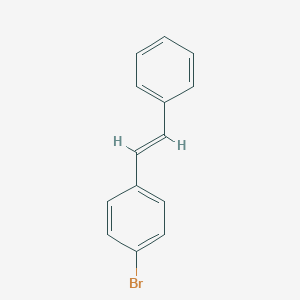
4-溴芪
概述
描述
4-Bromostilbene is an organic compound with the molecular formula C14H11Br. It is characterized by a bromine atom attached to a stilbene backbone, specifically at the para position of the phenyl ring. This compound is known for its applications in various chemical processes and is often referred to as p-Bromostilbene .
科学研究应用
4-Bromostilbene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
作用机制
Target of Action
It is a chemical compound with the molecular formula C14H11Br
Biochemical Pathways
Other stilbenes have been shown to interact with a variety of biochemical pathways, including those involved in inflammation, oxidation, and cell proliferation
Pharmacokinetics
It is known that other stilbenes, such as pterostilbene, are rapidly absorbed and widely distributed in tissues .
Result of Action
The molecular and cellular effects of 4-Bromostilbene’s action are currently unknown due to the lack of scientific studies on this compound. Other stilbenes have been shown to have anti-tumor, anti-oxidation, anti-inflammation, and neuroprotective effects
Action Environment
For safety reasons, it is recommended to handle 4-Bromostilbene in a well-ventilated place, avoid dust formation, and avoid contact with skin and eyes .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromostilbene can be synthesized through several methods. One common approach involves the bromination of stilbene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, forming 4-Bromostilbene as the product .
Industrial Production Methods: In industrial settings, the production of 4-Bromostilbene may involve more efficient and scalable methods. One such method includes the use of boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst, which facilitates the reaction between stilbene and bromine under controlled conditions .
化学反应分析
Types of Reactions: 4-Bromostilbene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated stilbene oxides.
Reduction Reactions: Reduction of 4-Bromostilbene can yield stilbene derivatives with reduced bromine content.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted stilbenes.
Oxidation: Formation of brominated stilbene oxides.
Reduction: Formation of reduced brominated stilbenes.
相似化合物的比较
4-Chlorostilbene: Similar structure but with a chlorine atom instead of bromine.
4-Fluorostilbene: Contains a fluorine atom in place of bromine.
4-Iodostilbene: Features an iodine atom instead of bromine.
Uniqueness of 4-Bromostilbene: 4-Bromostilbene is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions in chemical and biological systems, making it distinct from its halogenated counterparts .
属性
IUPAC Name |
1-bromo-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMMKLVIBZWGPK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4714-24-3 | |
| Record name | 4714-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Bromostilbene be synthesized through an environmentally friendly approach?
A: Yes, research has explored the synthesis of 4-Bromostilbene using water as a solvent in a Wittig reaction. [] Traditionally, this reaction relies on organic solvents, which can be harmful to the environment. This study demonstrated that a comparable yield (40%) of 4-Bromostilbene could be achieved using a microwave-assisted Wittig reaction in an aqueous medium. [] This method offers a more sustainable alternative to conventional synthetic routes.
Q2: How is 4-Bromostilbene characterized using spectroscopic techniques?
A: The successful synthesis of 4-Bromostilbene can be confirmed using various spectroscopic methods. Researchers have employed Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to verify the identity and purity of the synthesized 4-Bromostilbene. [] These techniques provide complementary information about the compound's structure and composition.
Q3: What are the implications of upper excited triplet state involvement in 4-Bromostilbene photoisomerization?
A: While not directly discussed in the provided abstracts, the involvement of an upper excited triplet state in the trans to cis photoisomerization of 4-Bromostilbene [] suggests a more complex reaction mechanism than a simple one-photon absorption process. This finding opens avenues for investigating the role of different excited states in the photochemistry of 4-Bromostilbene and its derivatives. Further research could explore how manipulating the population of these excited states could influence the efficiency and selectivity of photochemical transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

